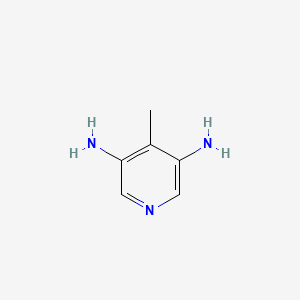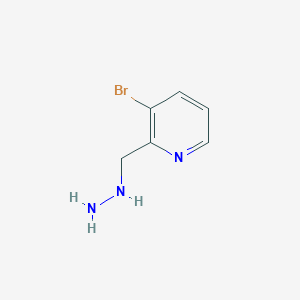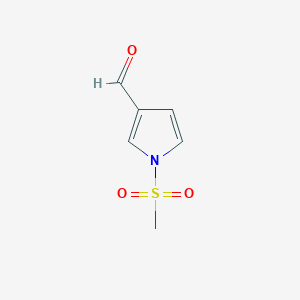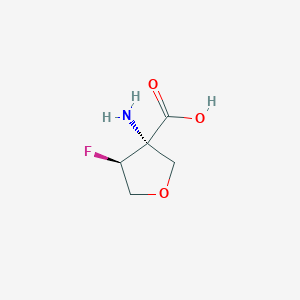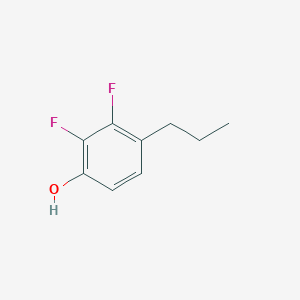
Quinoline-6,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline-6,7-diol is a heterocyclic aromatic organic compound with a quinoline backbone substituted by hydroxyl groups at the 6 and 7 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Quinoline-6,7-diol can be synthesized through several methods. One common approach involves the cyclization of aniline derivatives with β-ketoesters under acidic conditions, followed by hydroxylation at the 6 and 7 positions. Another method includes the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . Additionally, microwave-assisted synthesis and the use of ionic liquids have been explored for greener and more efficient production .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using catalytic systems that ensure high yield and purity. The use of recyclable catalysts and solvent-free conditions is emphasized to minimize environmental impact and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: Quinoline-6,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinoline-6,7-dione.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 4.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoline-6,7-dione.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Applications De Recherche Scientifique
Quinoline-6,7-diol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of quinoline-6,7-diol involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyl groups play a crucial role in forming hydrogen bonds with target proteins, enhancing binding affinity and specificity . Additionally, the compound can interfere with cellular signaling pathways, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Quinoline-4,6-diol: Similar structure but with hydroxyl groups at positions 4 and 6.
Quinoline-5,8-diol: Hydroxyl groups at positions 5 and 8.
Isoquinoline-6,7-diol: Isoquinoline backbone with hydroxyl groups at positions 6 and 7.
Uniqueness: this compound is unique due to the specific positioning of its hydroxyl groups, which influences its chemical reactivity and biological activity. The 6,7-diol substitution pattern allows for distinct hydrogen bonding interactions and electronic effects, differentiating it from other quinoline derivatives .
Propriétés
Formule moléculaire |
C9H7NO2 |
|---|---|
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
quinoline-6,7-diol |
InChI |
InChI=1S/C9H7NO2/c11-8-4-6-2-1-3-10-7(6)5-9(8)12/h1-5,11-12H |
Clé InChI |
IFMZKCMCMMMEKQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=C(C=C2N=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


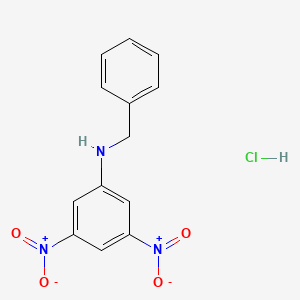
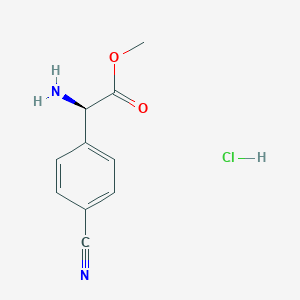

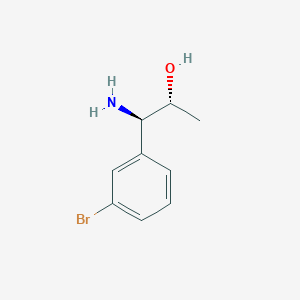
![5-Chloro-7-methoxyimidazo[1,5-a]pyridine](/img/structure/B13030367.png)


